molecular formula C15H12Cl2N2O3 B5759135 5-chloro-N'-[(4-chlorophenyl)acetyl]-2-hydroxybenzohydrazide

5-chloro-N'-[(4-chlorophenyl)acetyl]-2-hydroxybenzohydrazide

Cat. No. B5759135
M. Wt: 339.2 g/mol
InChI Key: NWRUFWAVSHDUPA-UHFFFAOYSA-N
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Description

5-chloro-N'-[(4-chlorophenyl)acetyl]-2-hydroxybenzohydrazide, also known as CCAHB, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action, which makes it a promising candidate for further investigation.

Mechanism of Action

5-chloro-N'-[(4-chlorophenyl)acetyl]-2-hydroxybenzohydrazide works by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. By inhibiting their activity, 5-chloro-N'-[(4-chlorophenyl)acetyl]-2-hydroxybenzohydrazide can reduce inflammation and potentially prevent the development of certain diseases.
Biochemical and Physiological Effects:
5-chloro-N'-[(4-chlorophenyl)acetyl]-2-hydroxybenzohydrazide has been found to have a variety of biochemical and physiological effects, including reducing inflammation, inducing apoptosis in cancer cells, protecting neurons from damage, and improving cognitive function. It has also been found to have antioxidant properties, which may help to prevent oxidative damage to cells.

Advantages and Limitations for Lab Experiments

One advantage of using 5-chloro-N'-[(4-chlorophenyl)acetyl]-2-hydroxybenzohydrazide in lab experiments is its unique mechanism of action, which makes it a promising candidate for further investigation in a variety of research areas. However, one limitation is that more research is needed to fully understand its potential applications and limitations.

Future Directions

There are several future directions for research on 5-chloro-N'-[(4-chlorophenyl)acetyl]-2-hydroxybenzohydrazide, including further investigation of its potential applications in cancer research, anti-inflammatory research, and neurodegenerative disease research. Additionally, more research is needed to fully understand its mechanism of action and potential limitations. Further studies could also explore the potential use of 5-chloro-N'-[(4-chlorophenyl)acetyl]-2-hydroxybenzohydrazide in combination with other compounds for enhanced therapeutic effects.

Synthesis Methods

The synthesis of 5-chloro-N'-[(4-chlorophenyl)acetyl]-2-hydroxybenzohydrazide can be achieved through a multi-step process involving the reaction of 5-chloro-2-hydroxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-chlorophenylacetic acid hydrazide. The final product is obtained through the addition of hydroxylamine hydrochloride.

Scientific Research Applications

5-chloro-N'-[(4-chlorophenyl)acetyl]-2-hydroxybenzohydrazide has been studied for its potential applications in a variety of scientific research areas, including cancer research, anti-inflammatory research, and neurodegenerative disease research. In cancer research, 5-chloro-N'-[(4-chlorophenyl)acetyl]-2-hydroxybenzohydrazide has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new cancer treatments. In anti-inflammatory research, 5-chloro-N'-[(4-chlorophenyl)acetyl]-2-hydroxybenzohydrazide has been shown to reduce inflammation by inhibiting the activity of certain enzymes. In neurodegenerative disease research, 5-chloro-N'-[(4-chlorophenyl)acetyl]-2-hydroxybenzohydrazide has been found to protect neurons from damage and improve cognitive function.

properties

IUPAC Name

5-chloro-N'-[2-(4-chlorophenyl)acetyl]-2-hydroxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O3/c16-10-3-1-9(2-4-10)7-14(21)18-19-15(22)12-8-11(17)5-6-13(12)20/h1-6,8,20H,7H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRUFWAVSHDUPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NNC(=O)C2=C(C=CC(=C2)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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